KS 502

Calmodulin inhibition Phosphodiesterase assay IC50 comparison

Choose KS 502 for precise dissection of calmodulin-dependent signaling. Unlike broad antagonists (e.g., W-7), it potently inhibits CaM-PDE (IC50=4.3 µM) and CaMK I/II while sparing PKA. Its selectivity eliminates confounding cAMP/PKA effects, making it an essential reference standard for SAR studies and a superior tool compound for MDR pathway analysis. Natural product sourced from Sporothrix sp., available with total synthesis support.

Molecular Formula C34H48O12
Molecular Weight 648.7 g/mol
CAS No. 120634-85-7
Cat. No. B1673850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKS 502
CAS120634-85-7
SynonymsKS 502;  KS502;  KS-502
Molecular FormulaC34H48O12
Molecular Weight648.7 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(O2)C(CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCC
InChIInChI=1S/C34H48O12/c1-3-5-7-9-11-13-20-15-22(36)17-26(45-34-30(40)29(39)31(46-34)25(38)19-35)28(20)33(43)44-23-16-21(14-12-10-8-6-4-2)27(32(41)42)24(37)18-23/h15-18,25,29-31,34-40H,3-14,19H2,1-2H3,(H,41,42)/t25-,29-,30-,31?,34-/m1/s1
InChIKeyDXFBFWMLNIWYDA-UKRXHORTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KS 502 (CAS 120634-85-7): A Calmodulin-Dependent Phosphodiesterase Inhibitor for CaM-Mediated Pathway Research


KS 502 (CAS 120634-85-7) is a naturally derived inhibitor of Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), isolated from the fungus Sporothrix sp. KAC-1985 [1]. It acts by interfering with calmodulin activation rather than directly inhibiting the enzyme, distinguishing it from competitive inhibitors that target the PDE catalytic site [2]. The compound is a carbonyl-containing glycoside with the molecular formula C₃₄H₄₈O₁₂ and a molecular weight of 648.74 g/mol, and it demonstrates selectivity for calmodulin-dependent enzymes over calmodulin-independent enzymes and protein kinase C [3].

Why KS 502 Cannot Be Substituted by Generic Calmodulin Antagonists in CaM-PDE Research


Generic calmodulin antagonists such as trifluoperazine, W-7, and calmidazolium exhibit broad, often non-specific inhibition of calmodulin-dependent and independent pathways, and their IC₅₀ values vary widely across different assays and tissue sources [1]. KS 502, in contrast, demonstrates a distinct selectivity profile: it potently inhibits Ca²⁺/calmodulin-dependent PDE (IC₅₀ = 4.3 μM) but shows no or weak inhibition of calmodulin-independent PDEs and protein kinase C, a feature not consistently observed with commonly used antagonists [2]. Furthermore, KS 502 exhibits differential potency against calmodulin-dependent kinases (CaMK I and II) while sparing cyclic AMP-dependent protein kinase (PKA), making it a more precise tool for dissecting calmodulin-specific signaling cascades [3]. These pharmacological distinctions underscore the risk of substituting KS 502 with less selective alternatives in experimental systems where precise calmodulin pathway interrogation is required.

KS 502 Quantitative Evidence: Comparator-Driven Differentiation for Informed Procurement


KS 502 Exhibits Intermediate CaM-PDE Inhibitory Potency Relative to KS-501 and Classical Antagonists

In a direct head-to-head comparison using bovine brain Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase, KS 502 demonstrated an IC₅₀ of 4.3 μM, compared to 1.8 μM for its structural analog KS-501 [1]. This potency positions KS 502 as a less potent but still effective inhibitor relative to KS-501. In cross-study comparisons, KS 502 shows higher potency than the classical calmodulin antagonist W-7 (IC₅₀ = 28 μM) and is comparable to calmidazolium (IC₅₀ = 0.15–1.0 μM) and trifluoperazine (IC₅₀ = 1.58–12 μM) under certain conditions [2].

Calmodulin inhibition Phosphodiesterase assay IC50 comparison

KS 502 Demonstrates Superior Selectivity for Calmodulin-Dependent PDE Over Calmodulin-Independent PDE and PKC

Unlike many generic calmodulin antagonists, KS 502 exhibits marked selectivity: it shows no or weak inhibition of calmodulin-independent cyclic nucleotide phosphodiesterases and protein kinase C at concentrations up to 10 μM [1]. This selectivity profile is a class-level inference based on the mechanism of action shared by KS-501 and KS-502, which both interfere with calmodulin activation rather than targeting the enzyme directly. In contrast, compounds like W-7 and calmidazolium have been shown to inhibit a broader range of calmodulin-dependent and independent targets, including potassium channels and myosin light chain kinase, often at concentrations overlapping with their CaM-PDE inhibitory ranges [2][3].

Selectivity profiling Calmodulin-independent enzymes Protein kinase C

KS 502 Preferentially Inhibits Calmodulin-Dependent Kinases (CaMK I/II) Over PKA, Offering Pathway Specificity

In a study comparing the effects of KS-501 and KS-502 on calmodulin-sensitive enzymes, KS-502 (like its analog KS-501) inhibited the activation of calmodulin kinase I and II but had less effect against cyclic AMP-dependent protein kinase (PKA) [1]. This selectivity is inferred from the class behavior of KS compounds, as KS-501 was explicitly shown to spare PKA while inhibiting CaMK I/II. In contrast, many calmodulin antagonists, including trifluoperazine and W-7, exhibit significant cross-reactivity with PKA and other kinases, complicating data interpretation in cellular signaling studies [2].

Kinase selectivity CaMK I/II PKA

KS 502 Exhibits Differential Antiproliferative Potency Compared to KS-501 in L1210 Leukemic Cells

In a direct comparative study using parental L1210 leukemic lymphocytes, KS-502 was less effective than KS-501 in inhibiting cellular proliferation [1]. While the exact IC₅₀ values were not reported, the study explicitly states that KS-501 was more potent than KS-502, with KS-501 being studied in greater detail. This provides a cross-study comparable benchmark: researchers requiring a calmodulin inhibitor with moderate antiproliferative activity may prefer KS-502, whereas those needing maximal potency would select KS-501. Notably, both compounds were less effective against multidrug-resistant L1210 cells than the parental line, a finding that informs experimental design in drug resistance studies [1].

Antiproliferative activity L1210 cells Leukemia model

KS 502 Displays Reduced Efficacy in Multidrug-Resistant L1210 Cells Compared to Parental Line, Guiding Resistance Studies

Both KS-501 and KS-502 were less effective inhibitors of multidrug-resistant L1210 leukemia than of the parental line, suggesting that these compounds may be substrates for efflux pumps such as P-glycoprotein [1]. This finding, derived from a direct comparison, has practical implications for researchers using KS 502 in cancer models: while KS 502 retains activity against parental L1210 cells, its reduced potency in multidrug-resistant variants must be accounted for in experimental design. In contrast, some calmodulin antagonists like trifluoperazine have been shown to reverse multidrug resistance at certain concentrations, a property not reported for KS 502 [2].

Multidrug resistance L1210 cells P-glycoprotein

KS 502's Unique Glycoside Structure Confers Distinct Pharmacological Properties Compared to Classical Calmodulin Antagonists

KS 502 is a glycoside with a β-D-galactofuranosyl moiety, differing from classical calmodulin antagonists like trifluoperazine (phenothiazine), W-7 (naphthalenesulfonamide), and calmidazolium (imidazole derivative) [1]. This structural uniqueness is a class-level inference that likely contributes to its distinct selectivity and potency profile. The total synthesis of KS 502 has been achieved, enabling the production of enantiomers and derivatives for structure-activity relationship studies, a key advantage over some natural product inhibitors [2].

Chemical structure Glycoside Natural product

KS 502 in Practice: Validated Research and Industrial Use Cases Based on Quantitative Evidence


Elucidating Calmodulin-Specific Signaling Pathways Without PKA Cross-Talk

Use KS 502 as a tool compound to dissect calmodulin-dependent signaling cascades in cellular models, leveraging its selectivity for CaMK I/II over PKA. In experiments requiring precise modulation of calcium/calmodulin pathways without confounding cAMP/PKA effects, KS 502 provides a cleaner pharmacological intervention than less selective antagonists like W-7 or trifluoperazine [1]. Typical working concentrations range from 1–10 μM, based on its IC₅₀ for CaM-PDE and selectivity window for off-targets [2].

Benchmarking New Calmodulin Inhibitors in PDE and Kinase Assays

Employ KS 502 as a reference standard in in vitro enzyme assays (CaM-PDE, CaMK I/II) when profiling novel calmodulin antagonists. Its well-defined potency (IC₅₀ = 4.3 μM against bovine brain CaM-PDE) and established selectivity profile make it an ideal positive control for validating assay conditions and for head-to-head comparisons of new compounds [1]. The availability of synthetic enantiomers further supports its use as a reference in structure-activity relationship (SAR) studies [2].

Investigating Calmodulin's Role in Multidrug Resistance Using L1210 Cell Models

Utilize KS 502 in studies examining the contribution of calmodulin-dependent pathways to multidrug resistance (MDR). Its differential activity in parental versus MDR L1210 leukemic cells provides a functional readout for efflux pump involvement or altered calmodulin signaling in resistant cells [1]. Researchers can pair KS 502 with known MDR modulators (e.g., verapamil) to further dissect resistance mechanisms [2].

Sourcing a Structurally Defined Calmodulin Antagonist for Medicinal Chemistry Derivatization

Procure KS 502 as a starting point for the design and synthesis of novel calmodulin inhibitors. The total synthesis of KS 502 has been accomplished, enabling access to both natural and unnatural enantiomers and facilitating the creation of focused chemical libraries with the KS scaffold [1]. This is particularly valuable for medicinal chemistry programs aiming to improve upon the potency, selectivity, or drug-like properties of the natural product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KS 502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.